
N,N-Dimethyl-N-propylpropan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a central nitrogen atom bonded to three alkyl groups and a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N-propylpropan-1-aminium bromide can be synthesized through a one-pot synthesis route followed by anion exchange using resin . The process involves the reaction of 1-bromopropane with dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 70°C for 72 hours, then cooled and filtered. The filtrate is evaporated, and the product is washed with diethyl ether, recrystallized from dichloromethane, and dried in vacuo .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-propylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through anion exchange processes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, dimethylformamide, and various solvents such as dichloromethane and diethyl ether .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, anion exchange reactions can yield different quaternary ammonium salts.
Applications De Recherche Scientifique
N,N-Dimethyl-N-propylpropan-1-aminium bromide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-propylpropan-1-aminium bromide involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to various biological effects. The molecular targets and pathways involved in these processes are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-propylpropan-1-aminium chloride
- N,N-Dimethyl-N-propylpropan-1-aminium iodide
Uniqueness
N,N-Dimethyl-N-propylpropan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical and physical properties compared to its chloride and iodide analogues. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
Propriétés
Numéro CAS |
52509-52-1 |
|---|---|
Formule moléculaire |
C8H20BrN |
Poids moléculaire |
210.16 g/mol |
Nom IUPAC |
dimethyl(dipropyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-7-9(3,4)8-6-2;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KHBDINVATPZDSQ-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+](C)(C)CCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)

![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
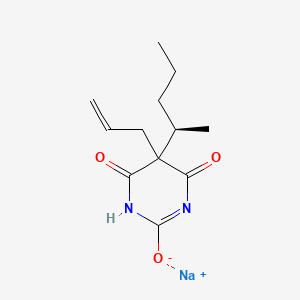
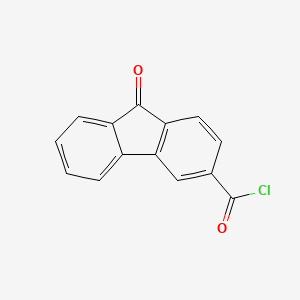
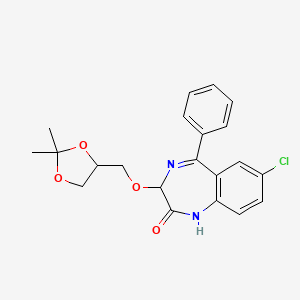
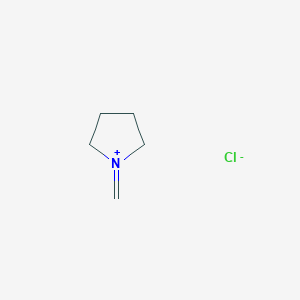
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
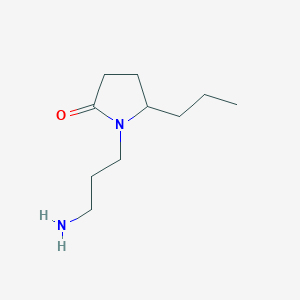
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
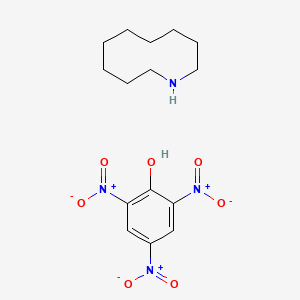
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
